2-Bromo-3',5'-dimethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

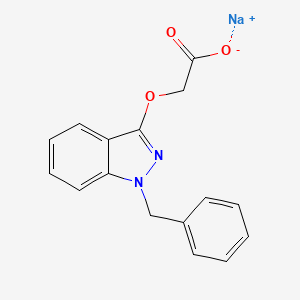

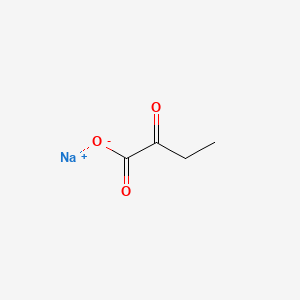

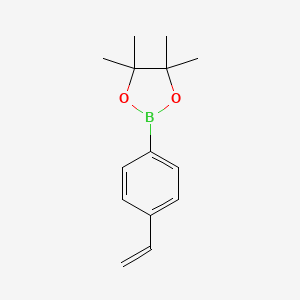

“2-Bromo-3’,5’-dimethylbenzophenone” is a chemical compound with the IUPAC name (2-bromophenyl) (3,5-dimethylphenyl)methanone . It has a molecular weight of 289.17 .

Molecular Structure Analysis

The linear formula of “2-Bromo-3’,5’-dimethylbenzophenone” is C15H13BrO . The Inchi Code is 1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-3’,5’-dimethylbenzophenone: is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a building block in the synthesis of various organic compounds through reactions such as the Suzuki coupling . This compound’s bromine atom acts as a good leaving group, facilitating the coupling with organoboron reagents to form biaryl structures, which are core components in many pharmaceuticals and organic materials.

Photoinitiators for Polymerization

Due to its ability to absorb light, 2-Bromo-3’,5’-dimethylbenzophenone can act as a photoinitiator in polymerization processes . When exposed to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This application is particularly valuable in the manufacturing of coatings, adhesives, and printing inks.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-3’,5’-dimethylbenzophenone is utilized for the synthesis of potential therapeutic agents . Its structural motif is found in a variety of bioactive molecules, and modifications to its benzophenone core can lead to compounds with significant pharmacological activities, such as anti-inflammatory, anticancer, and antibacterial properties.

Material Science

This compound is also relevant in material science, where it is used to synthesize advanced materials with specific optical or electronic properties . For instance, it can be incorporated into the structure of organic semiconductors, which are used in the production of OLEDs (organic light-emitting diodes) and solar cells.

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-3’,5’-dimethylbenzophenone can be employed as standards or reagents in various analytical techniques . These compounds can help in the quantification and qualification of chemical substances in complex mixtures, playing a crucial role in quality control and research.

Chemical Education

Lastly, 2-Bromo-3’,5’-dimethylbenzophenone is used in chemical education as a reagent to demonstrate various chemical reactions and synthesis techniques . Its reactions can be used to teach students about bromination, substitution reactions, and the principles of green chemistry.

Propiedades

IUPAC Name |

(2-bromophenyl)-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDCPFDFWJHLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',5'-dimethylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)